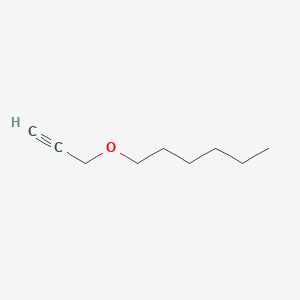

Hexane, 1-(2-propynyloxy)-

Description

Structure

2D Structure

Properties

CAS No. |

28897-25-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-prop-2-ynoxyhexane |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-9-10-8-4-2/h2H,3,5-9H2,1H3 |

InChI Key |

MSYFIWASYMWJLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC#C |

Origin of Product |

United States |

Synthetic Strategies for Hexane, 1 2 Propynyloxy and Analogous Propargyl Ethers

Classical Etherification Approaches

Williamson Ether Synthesis in the Preparation of Propargyl Ethers

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most fundamental and widely employed methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgbyjus.com This reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing a propargyl ether such as Hexane, 1-(2-propynyloxy)-, two primary pathways are feasible:

The reaction of a hexoxide ion with a propargyl halide (e.g., propargyl bromide).

The reaction of a propargyl alkoxide with a hexyl halide (e.g., 1-bromohexane).

The mechanism involves the nucleophilic attack of the alkoxide on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgbyjus.com For the Sₙ2 reaction to be efficient, the alkyl halide should ideally be a primary halide, as secondary and tertiary halides tend to favor elimination reactions, leading to the formation of alkenes as byproducts. wikipedia.org The alkoxide is typically generated by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH), or an alkali metal. byjus.comyoutube.comlibretexts.org

While broadly applicable, the high reactivity of certain halides, such as propargyl bromide, can sometimes lead to the formation of complex product mixtures and unwanted byproducts. tandfonline.com

Nucleophilic Substitution Reactions of Propargylic Alcohols

An alternative to the Williamson ether synthesis involves the direct nucleophilic substitution of the hydroxyl group of propargylic alcohols. The hydroxyl group is inherently a poor leaving group; however, its reactivity can be enhanced through activation with a catalyst. organic-chemistry.org

Various catalysts can facilitate this transformation. For instance, p-toluenesulfonic acid has been shown to efficiently catalyze the direct nucleophilic substitution of the hydroxyl group of propargylic alcohols with a range of nucleophiles, including other alcohols, under mild conditions. organic-chemistry.org Similarly, iron(III) chloride (FeCl₃) can catalyze the substitution reaction of propargylic alcohols with alcohols and other nucleophiles to form new C-O bonds. organic-chemistry.org These methods provide a more direct route to propargyl ethers by avoiding the pre-functionalization of the alcohol to a halide. organic-chemistry.orgsioc-journal.cn

Catalytic Synthesis of Propargyl Ethers

Modern synthetic chemistry has seen the development of powerful catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Gold-Catalyzed Methodologies for Terminal Alkyne Transformations

Gold catalysis has emerged as a potent tool for the synthesis of propargylic ethers. jst.go.jpnih.gov Cationic gold catalysts, particularly those with bulky ligands, are highly effective in mediating the reaction between terminal alkynes and acetals to afford a diverse range of propargylic ethers. jst.go.jpnih.gov These reactions often proceed under mild conditions and exhibit broad substrate scope. jst.go.jp

Extensive optimization has shown that thermally stable cationic gold catalysts and ether solvents like tetrahydrofuran (B95107) (THF) provide high yields. jst.go.jp The versatility of this method allows for the synthesis of a wide array of propargylic ethers, which are valuable in chemical biology and medicinal chemistry. jst.go.jp

Table 1: Gold-Catalyzed Synthesis of Propargylic Ethers from Acetals and Terminal Alkynes

| Acetal Substrate | Alkyne Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | Phenylacetylene | IPrAu(BTZ-H)OTf (2 mol%) | THF | 100 | 85 | jst.go.jp |

| Benzaldehyde dimethyl acetal | 1-Heptyne | IPrAu(BTZ-H)OTf (2 mol%) | THF | 100 | 75 | jst.go.jp |

| Anisaldehyde dimethyl acetal | Phenylacetylene | IPrAu(BTZ-H)OTf (2 mol%) | THF | 100 | 73 | jst.go.jp |

Metal Acetylide Reactions in Propargylic Ether Formation

A fundamental method for introducing an alkyne moiety into a molecule is through the reaction of metal acetylides with electrophiles. jst.go.jp Metal acetylides are typically prepared by reacting terminal acetylenes with strong bases like organolithium reagents (e.g., n-butyllithium) or with metals such as lithium, magnesium, zinc, and copper. jst.go.jpwikipedia.org

These acetylides act as powerful nucleophiles and can react with electrophiles like acetals to produce propargylic ethers. jst.go.jp While effective, these methods can necessitate the use of stoichiometric quantities of metal or strong bases. jst.go.jp The reaction of lithium acetylides with carbonyl compounds, known as the Favorskii reaction, is a classic example of this type of transformation, leading to propargylic alcohols which can be further converted to ethers. wikipedia.org

Table 2: Examples of Metal Acetylide Reactions

| Metal Acetylide Source | Electrophile | Product Type | Reference |

|---|---|---|---|

| Lithium acetylide | Cyclopentanone | Alkynyl alcohol | wikipedia.org |

| Terminal alkyne + n-BuLi | Aldehyde/Ketone | Propargylic alcohol | wikipedia.org |

| Terminal alkyne + Metal Reagent (Li, Mg, Zn, etc.) | Acetal | Propargylic ether | jst.go.jp |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a versatile platform for the construction of carbon-oxygen bonds. nih.gov While many palladium-catalyzed methods focus on the synthesis of aryl ethers, the principles can be extended to other ether types. A notable example is the palladium-catalyzed C–O bond formation between phenols and allenylic carbonates, which yields 2,3-allenic aromatic ethers under mild conditions with high efficiency. nih.gov

This reaction demonstrates broad substrate scope and tolerance for various functional groups, providing an attractive alternative to traditional ether synthesis methods. nih.gov Furthermore, palladium catalysis is instrumental in the cyclization of functionalized propargylic compounds, leading to the synthesis of complex carbocyclic and heterocyclic molecules. acs.org These reactions often proceed with high regio- and stereoselectivity under very mild conditions. acs.org

Zinc Iodide-Mediated Synthesis via Benzotriazole (B28993) Derivatives

A notable method for the formation of propargyl ethers involves the use of zinc iodide as a mediator in reactions with benzotriazole derivatives. While specific research directly detailing the synthesis of Hexane, 1-(2-propynyloxy)- using this exact method is not prevalent in the provided search results, the underlying principles of using metal iodides in ether synthesis can be inferred.

Generally, such syntheses would involve the reaction of a propargyl alcohol derivative with an alkyl halide in the presence of a zinc salt. The role of zinc iodide in these reactions is likely to act as a Lewis acid, activating the alcohol or the halide to facilitate the etherification. Benzotriazole derivatives can serve as effective leaving groups, enhancing the reactivity of the substrate.

The general scheme for such a reaction can be visualized as:

Step 1: Activation of the Alcohol. The propargyl alcohol reacts with a benzotriazole-containing reagent to form a more reactive intermediate.

Step 2: Lewis Acid Coordination. Zinc iodide coordinates to the oxygen atom of the alcohol or the nitrogen of the benzotriazole, further polarizing the bond and making the carbon atom more susceptible to nucleophilic attack.

Step 3: Nucleophilic Substitution. An alkoxide, generated from the corresponding alcohol (in this case, 1-hexanol), attacks the activated propargyl derivative, displacing the benzotriazole group and forming the desired propargyl ether.

The efficiency of this method would be dependent on various factors including the solvent, temperature, and the specific nature of the benzotriazole derivative used.

Green Chemistry Principles in Propargyl Ether Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The focus is on developing methods that are more environmentally benign, utilizing less hazardous substances and generating minimal waste.

Heterogeneous catalysis is a key tenet of green chemistry, where the catalyst is in a different phase from the reactants. youtube.com This offers significant advantages, including the ease of separation of the catalyst from the reaction mixture, which allows for its recycling and reuse, thereby reducing waste and cost. youtube.commdpi.com

For propargyl ether synthesis, heterogeneous catalysts can be employed to facilitate the etherification reaction. For instance, a solid acid catalyst could be used to promote the reaction between a propargyl alcohol and another alcohol. The reactants, in a liquid or gaseous phase, would pass over the solid catalyst, and the product would be collected as it elutes. youtube.com This approach avoids the need for a homogeneous catalyst that would require a separate purification step to be removed.

Examples of heterogeneous catalysts that could be applicable to propargyl ether synthesis include:

Zeolites: These are microporous aluminosilicate (B74896) minerals that can be formulated to have acidic sites, making them effective solid acid catalysts.

Sulfonated Resins: Polymers containing sulfonic acid groups can also serve as solid acid catalysts.

Metal Oxides: Certain metal oxides, like solid vanadium oxide, can exhibit catalytic activity for etherification reactions. youtube.com

The use of such catalysts aligns with the green chemistry principle of using catalytic reagents in preference to stoichiometric reagents. youtube.com

The application of alternative energy sources, such as ultrasound (sonochemistry) and microwaves, has been shown to be a powerful tool in green organic synthesis. nih.govnih.gov These techniques can often lead to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. nih.gov

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. nih.gov This can dramatically accelerate reaction rates. In the context of ether synthesis, ultrasound has been used to promote the Williamson ether synthesis, a classical method for preparing ethers.

Microwave-assisted synthesis employs microwave radiation to heat the reaction mixture directly and efficiently. This can lead to rapid temperature increases and can selectively heat polar molecules, often resulting in significant rate enhancements. nih.gov The combination of microwave and ultrasound irradiation has been demonstrated as an effective method for Williamson ether synthesis in the absence of phase-transfer catalysts, further enhancing the green credentials of the process. rsc.orgresearchgate.net

A study on the synthesis of propargylamines, which are structurally related to propargyl ethers, demonstrated that using ultrasound with a copper iodide catalyst in water at room temperature provided an efficient alternative to traditional heating. researchgate.net This suggests that similar conditions could be successfully applied to the synthesis of propargyl ethers.

The development of recyclable catalytic systems is a major focus in the field of alkyne functionalization, a broad area of chemistry that includes the synthesis of propargyl ethers. mdpi.comnih.gov The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry. nsf.gov

Several types of recyclable catalysts have been developed and reviewed for their activity and selectivity in alkyne functionalization reactions: mdpi.comnih.govnsf.govresearchgate.net

Polysiloxane-encapsulated metal nanoparticle-based catalysts

Silica–copper-supported nanocatalysts

Graphitic carbon-supported nanocatalysts

Metal-organic frameworks (MOFs) mdpi.com

Porous organic frameworks (POPs) mdpi.com

Biomaterial-supported catalysts mdpi.com

These systems often combine the advantages of both homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (ease of separation and recyclability). nih.govnsf.gov For example, metal nanoparticles can be highly active catalysts, and immobilizing them on a solid support allows for their easy recovery.

Metal-organic frameworks (MOFs) are particularly promising as recyclable catalysts due to their tunable porosity and high surface area. mdpi.com Their uniform and adaptable channels can be designed to facilitate specific chemical transformations, including those involving the functionalization of alkynes. mdpi.com

The successful application of these recyclable catalysts in a variety of alkyne functionalization reactions demonstrates their potential for the sustainable synthesis of propargyl ethers like Hexane, 1-(2-propynyloxy)-. mdpi.com

Reactivity and Advanced Transformations of Propargyl Ethers

Cyclization Reactions Involving the Propargyl Ether Moiety

The structure of propargyl ethers is conducive to various cyclization reactions, leading to the formation of valuable heterocyclic and carbocyclic frameworks. These transformations can proceed through several distinct pathways, often facilitated by electrochemical methods or metal catalysts.

Intramolecular cyclization of propargyl ethers can be initiated through different strategies, including electrochemical and metal-catalyzed methods. Electrochemical approaches often involve the reduction of a suitably functionalized propargyl ether. For instance, the electrochemical intramolecular cyclization of propargyl 2-bromoethers can be catalyzed by Ni(II) complexes. rsc.orgresearchgate.net This process proceeds via a one-electron cleavage of the carbon-bromine bond, generating a radical intermediate that subsequently undergoes cyclization to form cyclic compounds. rsc.orgresearchgate.net

Metal-catalyzed intramolecular cyclizations are also widely employed. crossref.org Gold catalysts, in particular, are effective in activating the alkyne moiety of propargyl ethers towards nucleophilic attack. nih.gov This activation facilitates the formation of various cyclic structures. nih.gov Palladium-catalyzed cyclizations of propargylic compounds have also been extensively studied, providing efficient routes to both carbocyclic and heterocyclic systems. acs.org The specific outcome of these reactions is often influenced by the nature of the catalyst, the solvent, and the substitution pattern of the propargyl ether.

Cycloisomerization reactions of aryl propargyl ethers represent a powerful tool for the synthesis of chromenes and other oxygen-containing heterocycles. acs.orgresearchgate.net These reactions typically proceed via an initial coordination of a metal catalyst to the alkyne, which activates it for an intramolecular nucleophilic attack by the appended aryl ring. rsc.org

Gold and indium catalysts have been shown to be particularly effective for this transformation. acs.orgrsc.org Theoretical studies on the cycloisomerization of phenyl propargyl ether catalyzed by gold nanoclusters have elucidated the reaction mechanism, which can lead to the formation of 2H-chromene and benzofuran. acs.org The reaction pathway involves the adsorption of the aryl propargyl ether onto the gold cluster, followed by cyclization. acs.org Similarly, indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers has been investigated, revealing a preference for the 6-endo-dig cyclization to yield 2H-chromene. rsc.org The regioselectivity of these reactions can be influenced by substituents on both the phenyl ring and the propargyl moiety. rsc.org

Table 1: Catalysts and Products in Cycloisomerization of Aryl Propargyl Ethers

| Catalyst | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Au38 cluster | Phenyl propargyl ether | 2H-chromene, Benzofuran | acs.org |

| InI3 | Phenyl propargyl ether | 2H-chromene | rsc.org |

Tandem and cascade reactions involving propargyl ethers allow for the rapid construction of complex molecular architectures from simple starting materials. These processes involve a sequence of reactions occurring in a single pot, often initiated by a single catalytic event.

Gold(I)-catalyzed tandem cyclization of propargylic esters, for example, can proceed through a acs.orgacs.org-rearrangement followed by an intramolecular hydroamination to afford 4-acyloxy-1,2-dihydroquinolines. rsc.org Another example is the palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines, which leads to the synthesis of polysubstituted furans. rsc.org These cascade reactions are highly efficient and atom-economical, providing access to diverse heterocyclic scaffolds. acs.orgrsc.org

Alkyne Functionalization Strategies in Propargyl Ethers

The terminal alkyne in "Hexane, 1-(2-propynyloxy)-" is a versatile functional group that can undergo a wide array of transformations, allowing for the introduction of various atoms and molecular fragments.

Hydrofunctionalization reactions involve the addition of an H-X bond across the carbon-carbon triple bond of the alkyne.

Hydroboration: The hydroboration of propargylic alcohols and their derivatives, followed by oxidation, is a well-established method for the synthesis of functionalized alkenes. nih.govmasterorganicchemistry.com The reaction typically proceeds with high regio- and stereoselectivity, yielding anti-Markovnikov addition products. masterorganicchemistry.comyoutube.com Manganese-catalyzed hydroboration of propargylic alcohols and amines has been reported to be highly efficient. nih.gov The hydroboration of substituted propargyl chlorides can also provide a convenient route to terminal allenes. acs.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne. It is a common method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis.

Hydrothiolation: The addition of a thiol to an alkyne can be achieved under various conditions. For instance, the synthesis of S-aryl propargyl thioethers can be accomplished through the reaction of propargylic alcohols with thiophenols. nih.gov

Hydroarylation: This reaction involves the formal addition of an Ar-H bond across the alkyne and is an attractive method for synthesizing aryl alkenes. organicreactions.org Transition-metal catalysts, particularly gold, are often employed to facilitate this transformation. acs.orgrsc.orgacs.org Gold-catalyzed hydroarylation can proceed via either an inner-sphere or outer-sphere mechanism. acs.orgacs.org

Table 2: Examples of Hydrofunctionalization Reactions of Alkynes

| Reaction | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydroboration | Borane (B79455) (BH3) | Manganese(II) complex | Functionalized alkene | nih.gov |

| Hydroarylation | Arene | Gold(III) complex | Aryl alkene | acs.orgacs.org |

| Hydrothiolation | Thiophenol | PTSA | S-aryl propargyl thioether | nih.gov |

Oxyfunctionalization reactions introduce an oxygen-containing group and a halogen across the alkyne.

Oxyiodination: Intramolecular iodoarylation of S-aryl propargyl sulfides, promoted by N-iodosuccinimide, can lead to the formation of 2H-thiochromenes. nih.gov

Oxychlorination: The oxychlorination of ethylene (B1197577) is an industrial process used to produce 1,2-dichloroethane. polimi.it While direct examples for "Hexane, 1-(2-propynyloxy)-" are not prevalent in the searched literature, the principles of adding an oxygen and a chlorine atom across a C-C multiple bond are well-established.

Electrophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in propargyl ethers is an electron-rich region, making it susceptible to attack by electrophiles. unacademy.com This electrophilic addition is a fundamental reaction in organic chemistry where an electrophile adds to a substrate, typically an alkene or alkyne, resulting in the formation of a new bond. numberanalytics.com The general mechanism involves the initial attack of the electrophile on the alkyne, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. unacademy.comnumberanalytics.com

A common example is the addition of halogens or sulfenyl chlorides. The reaction of propargyl chlorides with benzenesulfenyl or benzeneselenyl chlorides proceeds in a regio- and stereospecific manner to yield (E)-1,3-dichloro-2-phenylsulfenyl (or phenylselenyl) propenes. umich.edu This high degree of control is valuable in organic synthesis. For instance, the addition of benzenesulfenyl chloride to propargyl chloride in a mixture of dichloromethane (B109758) and acetonitrile (B52724) at room temperature affords the corresponding adduct in high yield. umich.edu The regioselectivity of these additions can be influenced by the substituents on the alkyne and the nature of the electrophile. For example, in the reaction of sulfenyl chlorides with compounds containing a double bond conjugated to a benzene (B151609) ring, the electrophilic sulfur atom adds to the β-carbon atom due to the formation of a stabilized benzylic carbocation. nih.gov

Below is a table summarizing the electrophilic addition of benzeneselenyl chloride to propargyl chloride:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Yield (%) |

| Propargyl chloride | Benzeneselenyl chloride | CH₂Cl₂/CH₃CN | -20 to 25 | (E)-1,3-dichloro-2-phenylselenyl-1-propene | High |

Multicomponent Reactions (MCRs) for Alkyne Difunctionalization

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, often with high atom economy and selectivity. phytojournal.com Propargylamines, which are valuable synthetic intermediates, are frequently synthesized through the A³ coupling reaction, a type of MCR involving an aldehyde, an alkyne, and an amine. phytojournal.comwikipedia.orgrsc.orgmdpi.comrsc.org This reaction typically requires a metal catalyst, such as those based on copper, gold, or silver, and can be performed in water. wikipedia.org

The general mechanism of the A³ coupling involves the activation of the alkyne by the metal catalyst to form a metal acetylide. wikipedia.org Concurrently, the aldehyde and amine react to form an imine, which then undergoes nucleophilic attack by the metal acetylide to yield the propargylamine (B41283) product. wikipedia.org Variations of this reaction exist, such as the decarboxylative A³ coupling, where an amino acid is used instead of an amine. wikipedia.org

Another significant MCR involving alkynes is the Ugi four-component condensation. wikipedia.orgorganic-chemistry.org This reaction brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The use of a propargyl amine as the amine component in an Ugi reaction allows for the introduction of the alkyne functionality into the product, which can then undergo further transformations. nih.gov The Ugi reaction is typically exothermic and proceeds rapidly, with the final, irreversible Mumm rearrangement driving the reaction to completion. wikipedia.org

The following table provides an overview of key multicomponent reactions involving alkynes:

| Reaction Name | Components | Catalyst | Product |

| A³ Coupling | Aldehyde, Alkyne, Amine | Metal (e.g., Cu, Au, Ag) | Propargylamine |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | None (uncatalyzed) | α-Aminoacyl amide |

Rearrangement Reactions of Propargyl Ethers

Propargyl ethers can undergo various rearrangement reactions, often catalyzed by metals or initiated by light, leading to structurally diverse products.

A notable rearrangement is the O-to-N migration of a propargyl group. For instance, a chiral copper-diphosphine complex can catalyze the formal rsc.orgnih.gov-rearrangement of 2-propargyloxypyridines to enantioenriched N-propargylic-2-pyridones. rsc.org This enantioconvergent reaction proceeds with high selectivity for a range of substrates. rsc.orgrsc.org Mechanistic studies suggest the involvement of copper-acetylides and bimetallic intermediates. rsc.orgrsc.org This type of rearrangement is significant as it provides access to chiral propargylic amides, which are precursors to important molecules like the cysteine protease inhibitor K777. rsc.org

Upon photoexcitation, some propargyl ethers, particularly those with donor-acceptor functionalities, can undergo a rapid isomerization from an alkyne to an allene (B1206475). nih.govscispace.com This process can occur on a femtosecond to picosecond timescale and is influenced by solvent viscosity. nih.govscispace.com The isomerization involves a change in hybridization of one of the alkyne carbons from sp to sp², resulting in a bent and twisted molecular geometry. nih.govacs.org This transformation is often accompanied by charge separation between the donor and acceptor groups. nih.gov While this photochemical isomerization has potential applications in synthesis, the short lifetime of the allene intermediate is a current limitation. acs.org

C-H Functionalization of the Ether Linkage

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to modify molecules. nih.gov For ethers, the C-H bonds alpha to the oxygen atom are particularly susceptible to functionalization due to their lower bond dissociation energy. nih.gov

An electrophotocatalytic method has been developed for the highly regioselective C-H functionalization of ethers. nih.govnih.govacs.org This method utilizes a trisaminocyclopropenium (TAC) ion as a catalyst, which, upon electrochemical oxidation and photoexcitation, can abstract a hydrogen atom from the ether. nih.gov This generates an α-oxy radical that can then couple with various partners, including isoquinolines, alkenes, and alkynes. nih.govnih.govacs.org This process is highly regioselective for the less-hindered α-position of the ether. nih.govnih.gov Another electrochemical approach involves the cathodic reduction of a redox-active carbonate to generate an electrophilic oxy radical that can trigger a hydrogen-atom-transfer (HAT) event from the ether, leading to its functionalization. rsc.orgrsc.org

Oxidative Transformations of Propargyl Ethers

The oxidation of propargyl ethers can lead to a variety of valuable products, depending on the reaction conditions and the specific structure of the starting material.

Propargyl alcohols, which are closely related to propargyl ethers, can be oxidized to the corresponding carbonyl compounds. nih.gov Electrochemical methods have proven effective for the oxidation of sensitive propargylic benzylic alcohols, employing mediators like N-hydroxytetrafluorophthalimide (TFNHPI). nih.gov N-Heterocyclic carbenes can also catalyze the oxidation of propargyl alcohols to esters using manganese(IV) oxide. organic-chemistry.orgorganic-chemistry.org

A novel electrochemical method has been developed for the synthesis of unique dioxo-orthoester derivatives from the oxidation of propargyl alcohols. rsc.org This metal-free process is environmentally benign and works for a broad range of substrates, including those with various ether linkages. rsc.org

Furthermore, the oxidation of tertiary propargylic alcohols with m-CPBA can lead to an oxidative rearrangement, yielding tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com The proposed mechanism involves the epoxidation of the alkyne to form an oxirene (B85696) intermediate, followed by a 1,2-aryl shift. thieme-connect.com Gold(I)-catalyzed oxidative rearrangement of propargyl alcohols in the presence of pyridine-N-oxides can selectively produce 1,3-diketones. organic-chemistry.org

The epoxidation of the alkyne moiety in propargyl derivatives is another important oxidative transformation. chempedia.info Propargyl epoxides are highly functional building blocks that can be synthesized from the reaction of propargyl alcohol with epichlorohydrin. researchgate.net These epoxides can undergo enantioselective ring-opening reactions with amine nucleophiles, catalyzed by copper complexes, to produce chiral β-amino alcohols. thieme-connect.com

Metal-Free Alkyne Cyclization Reactions

Metal-free cyclization reactions of propargyl ethers, including the target compound Hexane, 1-(2-propynyloxy)- (1) , typically proceed through electrophilic or base-mediated pathways. These reactions are instrumental in the synthesis of substituted furans and other oxygen-containing heterocycles.

One of the most common metal-free methods for the cyclization of propargyl ethers involves the use of electrophilic iodine. In these reactions, molecular iodine (I₂) acts as an electrophile, activating the alkyne for an intramolecular nucleophilic attack by the ether oxygen. This process, known as iodocyclization, generally follows a 5-endo-dig pathway to yield iodinated furan (B31954) derivatives. The reaction is often carried out in the presence of a mild base to neutralize the hydrogen iodide formed during the reaction. While this method has been extensively studied for aryl propargyl ethers and propargyl alcohols, its application to simple alkyl propargyl ethers like Hexane, 1-(2-propynyloxy)- (1) is less documented. The success of such reactions often depends on the substitution pattern of the alkyne and the nature of the tethering group.

Base-promoted cyclization offers another metal-free route. Strong bases can deprotonate a carbon adjacent to an activating group, generating a carbanion that can then undergo intramolecular cyclization onto the alkyne. However, for simple, non-activated propargyl ethers such as Hexane, 1-(2-propynyloxy)- (1) , this approach is challenging due to the low acidity of the protons on the alkyl chain.

Research in this area continues to seek milder and more general conditions for the metal-free cyclization of a broad range of propargyl ethers. The development of new catalytic systems based on Brønsted acids or other non-metallic reagents holds promise for expanding the scope of these transformations.

Detailed research findings on the metal-free cyclization of the specific compound Hexane, 1-(2-propynyloxy)- (1) are not extensively available in the current literature. The majority of published studies focus on substrates with activating groups, such as aryl or carbonyl moieties, which facilitate the cyclization process. The data presented in the following table is based on general observations for analogous, though not identical, propargyl ether cyclizations under metal-free conditions.

Interactive Data Table: General Conditions for Metal-Free Cyclization of Propargyl Ethers

| Substrate Type | Reagent/Catalyst | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |

| Aryl Propargyl Ethers | I₂ / NaHCO₃ | Acetonitrile | Room Temp. | 3-Iodobenzofurans | 70-95 |

| Propargyl Alcohols | I₂ | Dichloromethane | Room Temp. | 3-Iodofurans | 60-85 |

| Activated Alkyl Propargyl Ethers | t-BuOK | THF | 0 - Room Temp. | Substituted Furans | 50-80 |

| General Propargyl Ethers | Brønsted Acid | Chlorinated Solvents | Varies | Furans | Varies |

Polymer Science and Advanced Materials Derived from Propargyl Ethers

Alkyne-Functionalized Monomers and Polymers

Alkyne-functionalized monomers, such as propargyl ethers, are instrumental in modern polymer chemistry. The presence of the alkyne moiety provides a reactive handle for a multitude of polymerization and post-polymerization modification reactions. These reactions are often characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for the synthesis of well-defined and functional polymers.

One of the prominent examples of the utility of propargyl ethers in polymer synthesis is the ring-opening polymerization (ROP) of glycidyl (B131873) propargyl ether (GPE). This process is particularly significant for the creation of hyperbranched polyglycerols (hbPGs), which are polymers with a highly branched, tree-like structure.

In a one-step copolymerization of glycidol (B123203) with GPE, multi-alkyne functional hyperbranched polyglycerols can be synthesized. rsc.org This is achieved through a ring-opening multibranching polymerization (ROMBP) using a slow monomer-addition technique. rsc.org This method allows for the creation of well-defined multifunctional hyperbranched polymers. The number of alkyne functionalities within the resulting polymer can be controlled by adjusting the ratio of glycidol to GPE in the reaction mixture. rsc.org The resulting hyperbranched copolymers possess terminal alkyne groups that are readily available for further derivatization reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.org

While this research has focused on GPE, the structural similarity of Hexane, 1-(2-propynyloxy)- suggests its potential as a comonomer in similar ring-opening polymerizations to introduce hydrophobic hexyl side chains into hyperbranched polymer structures.

Table 1: Synthesis of Hyperbranched Poly(glycerol-co-glycidyl propargyl ether)

| Property | Value |

| Monomers | Glycidol, Glycidyl Propargyl Ether |

| Polymerization Method | Ring-Opening Multibranching Copolymerization (ROMBP) |

| Key Feature | One-step synthesis of multi-alkyne functional hyperbranched polyglycerols |

| Control Mechanism | Alkyne functionality adjusted by glycidol/GPE ratio |

| Post-functionalization | Alkyne groups available for "click" chemistry |

This table summarizes the key aspects of the synthesis of hyperbranched polyglycerols using glycidyl propargyl ether.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a powerful tool for the post-functionalization of polymers. nih.govnih.gov This reaction is characterized by its high efficiency, specificity, and tolerance to a wide variety of solvents and functional groups. Polymers containing pendant alkyne groups, which could be introduced using monomers like Hexane, 1-(2-propynyloxy)-, can be readily modified by reacting them with azide-functionalized molecules.

This strategy has been employed to create a diverse range of functional materials. For instance, polymer backbones can be chemically modified with dyes, bioactive molecules, or other polymers. nih.gov The CuAAC reaction is also utilized to form polymer networks, including shape memory polymers, by crosslinking linear polymers functionalized with alkynes and azides. nih.gov The kinetics of photoinitiated CuAAC polymerizations have been studied, demonstrating that factors such as monomer structure, catalyst concentration, and light intensity can be tuned to control the formation of highly cross-linked networks. nih.govrsc.org

Beyond CuAAC, the alkyne group of propargyl ethers can participate in other "click" polymerization reactions, notably thiol-yne and amino-yne polymerizations. These reactions offer alternative pathways to synthesize functional polymers, often without the need for metal catalysts.

The thiol-yne reaction involves the radical-mediated addition of a thiol to an alkyne. nih.govwikipedia.org In the presence of a radical initiator or UV irradiation, each alkyne group can react with two thiol groups, leading to the formation of highly cross-linked polymer networks. nih.gov This reaction has been used to create hyperbranched polythioethers and hybrid materials. rsc.orgrsc.org The reactivity in thiol-yne polymerizations is influenced by the structure of both the thiol and the alkyne. rsc.org While research has been conducted on various alkynes, the terminal alkyne of Hexane, 1-(2-propynyloxy)- makes it a suitable candidate for such polymerizations.

The amino-yne reaction is another powerful catalyst-free click reaction that involves the addition of an amine to an activated alkyne. mdpi.com This reaction proceeds spontaneously under mild conditions to produce poly(β-aminoacrylate)s. researchgate.net Tertiary amine-based amino-yne click polymerizations have also been developed to synthesize main-chain charged polyelectrolytes. chemrxiv.org These polymerizations are highly efficient and offer a route to multifunctional polymers with potential applications in areas like drug delivery and materials science. mdpi.comdigitellinc.com

Table 2: Comparison of Alkyne-Based Click Polymerizations

| Polymerization | Catalyst | Key Features | Potential Applications |

| CuAAC | Copper(I) | High efficiency, orthogonal, forms triazoles | Post-functionalization, network formation |

| Thiol-Yne | Radical Initiator/UV | Metal-free, forms cross-linked networks | Hyperbranched polymers, hybrid materials |

| Amino-Yne | Catalyst-free (with activated alkynes) | Spontaneous, forms poly(β-aminoacrylate)s | Functional polymers, polyelectrolytes |

This table provides a comparative overview of different click polymerization methods utilizing alkyne-functionalized monomers.

Synthesis of Conjugated Polymers from Alkyne-Containing Monomers

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. Alkyne-containing monomers are crucial precursors for the synthesis of certain classes of conjugated polymers.

Two of the most important methods for the synthesis of conjugated poly(alkyne)s are the Glaser–Hay polycoupling and the Sonogashira coupling.

The Glaser–Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes. wikipedia.orgsynarchive.com This reaction can be adapted for polymerization, where a monomer containing two terminal alkyne groups undergoes polycoupling to form a conjugated polymer with a poly-yne backbone. researchgate.net While effective for creating homopolymers, controlling the reaction to achieve high molecular weight polymers can be challenging. researchgate.net

The Sonogashira coupling is a more versatile palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. bohrium.comnumberanalytics.com This reaction is widely used to synthesize poly(arylene ethynylene)s, a class of conjugated polymers with excellent photophysical properties. nih.gov The Sonogashira polycondensation allows for the creation of a wide variety of conjugated polymers by varying the dihaloaromatic and diethynyl monomers. bohrium.com Although highly efficient, a drawback of the Sonogashira coupling can be the undesirable homocoupling of the alkyne monomers. researchgate.net

The alkyne-azide click reaction can also be employed as a step-growth polymerization method to synthesize polytriazoles. bohrium.com This is typically achieved by reacting a monomer containing two terminal alkyne groups with a monomer containing two azide (B81097) groups. The resulting polymers contain 1,2,3-triazole rings in their backbone, which are stable and can influence the polymer's properties.

The regioselectivity of the triazole formation can be controlled by the choice of catalyst. Copper(I) catalysts typically yield 1,4-disubstituted triazoles, while ruthenium(II) catalysts can produce either 1,4- or 1,5-disubstituted triazoles depending on the ligands. acs.org More recently, nickel-catalyzed azide-alkyne click polymerization has been developed to produce 1,5-regioregular polytriazoles with high molecular weights in short reaction times. bohrium.comacs.org These polytriazoles exhibit high thermal stability and can be functionalized to possess features like aggregation-induced emission. acs.orgbohrium.com

Cyclotrimerization for Aromatic Systems

The reaction can be influenced by various factors, including the choice of catalyst and the nature of the substituents on the alkyne. For example, aryl propargyl ethers can undergo cycloisomerization, a related process, to form chromene derivatives. researchgate.netnih.gov This highlights the diverse reactivity of the propargyl group and its potential for creating a range of aromatic structures.

Cyclic Polymer Synthesis from Alkynes

The synthesis of cyclic polymers from alkyne monomers represents a significant area of research in polymer chemistry, offering materials with unique topologies and properties compared to their linear counterparts. rsc.orgoborolabs.comnsf.gov The absence of chain ends in cyclic polymers can lead to differences in physical properties such as glass transition temperature and solution viscosity. nsf.gov

Various methods have been developed for the synthesis of cyclic polymers from alkynes, often employing transition metal catalysts. coaching-center.in For example, a tungsten catalyst has been successfully used for the synthesis of cyclic poly(phenylacetylene). oborolabs.com These methods often involve the polymerization of diynes or the cyclopolymerization of monoalkynes. While the direct polymerization of "Hexane, 1-(2-propynyloxy)-" into cyclic structures has not been specifically documented, its alkyne functionality makes it a potential candidate for such reactions. The development of efficient catalytic systems is crucial for controlling the polymerization process and achieving high yields of cyclic polymers. rsc.orgrsc.org

Propargyl Ether-Containing Resins and Crosslinking Systems

The ability of the propargyl group to undergo thermal or catalytic curing makes propargyl ethers valuable components in the formulation of thermosetting resins and crosslinking systems. These materials find applications in high-performance composites and electronics due to their excellent thermal stability and mechanical properties.

Synthesis and Curing Behavior of Novolac-Type Phenolic Resins

Novolac resins, which are phenol-formaldehyde condensates, can be functionalized with propargyl groups to create addition-curable phenolic resins. sci-hub.seresearchgate.net This modification overcomes some of the drawbacks of traditional novolac resins, which cure via a condensation reaction that releases volatile byproducts. The synthesis of propargyl-functionalized novolac (PN) resins is typically achieved through a Williamson ether synthesis, reacting the phenolic hydroxyl groups of the novolac with propargyl bromide or chloride. sci-hub.sesemanticscholar.org

The curing of these resins occurs through the thermal polymerization of the propargyl groups, which can involve complex mechanisms including Claisen rearrangement to form chromene, followed by addition polymerization. researchgate.nettandfonline.com The curing process and the final properties of the cured resin are significantly influenced by the degree of propargylation. sci-hub.setandfonline.com Higher propargyl content generally leads to a higher crosslinking density, resulting in improved thermal stability. researchgate.nettandfonline.com

Below is a table summarizing the thermal properties of propargyl-functionalized novolac resins with varying degrees of propargylation.

| Resin Designation | Propargyl Content (%) | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 800°C (%) |

| PN-25 | 25 | 380 | 450 | 58 |

| PN-45 | 45 | 370 | 440 | 55 |

| PN-60 | 60 | 360 | 430 | 60 |

Data compiled from studies on propargyl-functionalized novolac resins for illustrative purposes. researchgate.nettandfonline.comnasa.gov

Exploration of Non-Isocyanate Curing Agents

The development of non-isocyanate curing systems is a significant area of research, driven by the desire to avoid the health and safety concerns associated with isocyanates. nih.gov While polyurethanes are traditionally formed from the reaction of isocyanates with polyols, alternative chemistries are being explored. doxuchem.comnih.gov

Propargyl ethers, with their reactive alkyne group, present a potential avenue for the development of non-isocyanate crosslinking systems. The alkyne group can react with various functional groups, such as azides (in "click" chemistry), thiols (in thiol-yne reactions), or undergo self-polymerization at elevated temperatures. These reactions can lead to the formation of highly crosslinked networks without the involvement of isocyanates. While specific applications of "Hexane, 1-(2-propynyloxy)-" as a non-isocyanate curing agent are not detailed in the literature, the fundamental reactivity of its propargyl group suggests its potential in this area. Research on non-isocyanate polyurethanes often involves the reaction of cyclic carbonates with amines. nih.govresearchgate.net

Structure-Property Relationships in Propargyl Ether-Derived Materials

In crosslinked systems, such as cured propargyl ether-functionalized resins, the crosslink density plays a crucial role in determining the thermomechanical properties. dtic.milresearchgate.netmdpi.comresearchgate.netnih.gov A higher crosslink density generally leads to a higher glass transition temperature (Tg), increased modulus, and improved thermal stability. rsc.orgresearchgate.netresearchgate.net However, it can also lead to increased brittleness.

For instance, a propargyl ether-functionalized poly(m-phenylene) has been shown to exhibit a high glass transition temperature (near 330 °C) and a high storage modulus (exceeding 4.0 GPa at temperatures up to 300 °C) after curing. rsc.orgrsc.org These properties are superior to many commercial epoxy and novolac resins. rsc.orgrsc.org The relationship between structure and properties is a critical consideration in the design of new materials for specific applications, from microelectronics to aerospace. rsc.orgrsc.org

The following table illustrates the effect of crosslinking on the mechanical properties of a generic epoxy resin system, which can be considered analogous to the behavior of crosslinked propargyl ether systems.

| Crosslink Density (%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Glass Transition Temperature (°C) |

| 50 | 2.5 | 60 | 120 |

| 70 | 3.5 | 80 | 150 |

| 90 | 4.5 | 95 | 180 |

Illustrative data based on general trends observed in crosslinked polymer systems. researchgate.netnih.gov

Computational and Mechanistic Investigations in Propargyl Ether Chemistry

Density Functional Theory (DFT) Studies for Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful method for investigating the complex potential energy surfaces of reactions involving propargyl ethers. acs.org By calculating the energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways, providing a quantitative understanding of reaction feasibility and selectivity.

For instance, DFT studies have been instrumental in elucidating the competing reaction cascades that follow the Claisen rearrangement of aryl propargyl ethers. acs.org These calculations have shown that the reaction's course is highly dependent on the substitution pattern of the aromatic ring. The rate-determining step is identified as the initial Claisen rearrangement, and the subsequent steps are dictated by the presence or absence of substituents at the ortho position. acs.org

In the context of indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether, DFT calculations have revealed the mechanism and the active catalytic species. rsc.org The calculations suggest that the reaction proceeds via an initial π-coordination of the propargyl group to the indium catalyst, which then facilitates a Friedel-Crafts-type nucleophilic attack by the phenyl ring. rsc.org These studies have also shown a kinetic preference for a 6-endo-dig cyclization pathway, leading to the experimentally observed 2H-chromene product. rsc.org

Table 1: Selected DFT Study Findings on Propargyl Ether Reactions

| Reaction Type | Key DFT Findings | Reference |

| Claisen Rearrangement | The rate-determining step is the initial rearrangement. Substituents at the ortho position of an aryl propargyl ether direct the subsequent reaction cascade. | acs.org |

| Indium-Catalyzed Hydroarylation | The reaction proceeds through π-coordination to the catalyst, followed by a Friedel-Crafts type cyclization. InI3 is identified as the likely catalytic species, favoring a 6-endo-dig pathway. | rsc.org |

| Gold-Catalyzed Reactions | DFT studies have been used to understand the chemoselectivity of gold-catalyzed reactions of propargyl esters, considering various pathways like 3,3-rearrangement, 1,2-acyloxy migration, and hydration. | frontiersin.org |

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic Insights into Catalytic Cycles

Catalytic transformations of propargyl ethers often involve intricate catalytic cycles with various intermediates. Gold and platinum catalysts are particularly effective in activating the alkyne moiety of propargyl derivatives. For example, in gold(I)-catalyzed reactions of propargylic esters, a proposed mechanism involves an initial 1,3-migration of an acetate (B1210297) group to form an allene (B1206475) intermediate. nih.gov This allene can then undergo further transformations, such as cyclization, to generate complex molecular architectures. nih.gov

In another example, the gold(I)-catalyzed cascade reaction of propargylic esters to form cyclopentenone derivatives is thought to proceed through an initial 1,3-acyloxy migration to give an allene, which then undergoes a nucleophilic attack and cyclization. nih.gov

Table 2: Example of a Proposed Catalytic Cycle Step for a Gold-Catalyzed Propargyl Ester Reaction

| Step | Description | Intermediate |

| 1 | Coordination of the gold(I) catalyst to the alkyne. | π-alkyne complex |

| 2 | 1,3-Acyloxy migration. | Allenyl ester intermediate |

| 3 | Nucleophilic attack and cyclization. | Cyclopentenyl gold carbene |

| 4 | Final product formation and catalyst regeneration. | Cyclopentenone product |

Stereochemical Control and Selectivity in Alkyne Transformations

Achieving stereochemical control in the transformation of propargyl ethers is a significant challenge and a key area of research. The development of chiral catalysts has enabled highly enantioselective and diastereoselective reactions. For instance, a bimetallic catalytic system using nickel and copper with chiral ligands has been developed for the reductive propargylic sulfinamidation. acs.org This system demonstrates precise control over the formation of stereogenic centers.

The use of chiral Lewis bases, such as bipyridine N-monoxides, has been shown to catalyze the addition of allenyltrichlorosilanes to aldehydes with high levels of enantioselectivity, producing homopropargylic alcohols. nih.gov Computational studies have been instrumental in predicting the stereoselectivities for these reactions. nih.gov

Table 3: Examples of Stereoselective Reactions of Propargyl Derivatives

Investigation of Electron Transfer and Radical Processes

Reactions involving electron transfer and the formation of radical intermediates offer alternative pathways for the transformation of propargyl ethers. Photoredox catalysis, in combination with nickel catalysis, has been employed for the radical rearrangement of propargyl ethers to α,β-unsaturated aldehydes. acs.org This process is initiated by the addition of a radical to the aryl propargyl ether, which triggers a 1,4-aryl migration. acs.org

The propargyl radical itself, which can be generated from propargyl ethers, is a key intermediate in various organic transformations. uwindsor.ca These radicals can exist in resonance with an allenyl radical form. uwindsor.ca The recombination of two propargyl radicals is a fundamental process in combustion chemistry and can lead to the formation of benzene (B151609) and other aromatic compounds. researchgate.netnih.gov

Table 4: Examples of Radical Processes Involving Propargyl Derivatives

| Reaction Type | Initiation | Key Intermediate | Product | Reference |

| Rearrangement of Aryl Propargyl Ethers | Photoredox and Ni Catalysis | Aryl-migrated radical | α,β-Unsaturated Aldehydes | acs.org |

| Base-Catalyzed Intramolecular Diels-Alder | Base | Not specified | Fused cyclic systems | acs.org |

| Propargyl Radical Recombination | Thermal | Propargyl radical | Benzene, 1,5-hexadiyne, fulvene | nih.gov |

Understanding Noncovalent Interactions in Supramolecular Assemblies of Propargyl Derivatives

Propargyl derivatives can participate in the formation of ordered supramolecular structures through noncovalent interactions. These interactions, such as hydrogen bonding and π-stacking, are crucial in directing the assembly of molecules into larger architectures. researchgate.net For example, DNA, with its highly specific Watson-Crick base pairing, can be used as a scaffold for developing biofunctional nanoarchitectures incorporating propargyl derivatives. researchgate.net

The introduction of propargyl groups into molecules can influence their packing in the solid state and their ability to form liquid crystals. For instance, certain propargyl derivatives have been shown to form supramolecular columnar liquid crystals. mdpi.com The planarity of the molecular core and the nature of substituents can significantly affect the stacking interactions and the resulting assembly pathways. rsc.org

Photochemical Reaction Pathways and Excited State Dynamics

Photochemistry provides a means to access unique reaction pathways for propargyl ethers that are not readily achievable through thermal methods. The absorption of light promotes the molecule to an electronically excited state, which can then undergo various transformations. The study of these excited-state dynamics is crucial for understanding and controlling photochemical reactions.

The excited-state dynamics of systems containing porphyrins linked to other molecules have been investigated using ultrafast spectroscopy. rsc.org These studies reveal processes such as charge separation and recombination, which are fundamental to artificial photosynthesis and molecular electronics. rsc.org In some cases, intersystem crossing from a singlet excited state to a triplet state can occur on ultrafast timescales. anl.gov The propargyl radical is also a significant species in combustion and can be formed through photochemical processes. capes.gov.br

Advanced Characterization Methodologies in Research on Propargyl Ethers

Spectroscopic Techniques for Structural Elucidation of Products and Intermediates

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized compounds and identifying any intermediate species that may form during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and the connectivity of adjacent atoms. In the context of "Hexane, 1-(2-propynyloxy)-", the ¹H NMR spectrum would be expected to show distinct signals for the protons of the hexyl chain and the propargyl group. For instance, the terminal methyl protons of the hexyl group would appear as a triplet, while the methylene (B1212753) protons adjacent to the ether oxygen would be shifted downfield. The acetylenic proton of the propargyl group would exhibit a characteristic chemical shift, typically appearing as a triplet. docbrown.infodocbrown.info The integration of the signals provides the ratio of the number of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in "Hexane, 1-(2-propynyloxy)-" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. udel.eduthieme-connect.de For example, the sp-hybridized carbons of the alkyne group would have characteristic chemical shifts that distinguish them from the sp³-hybridized carbons of the hexyl chain. thieme-connect.de The carbon atom bonded to the ether oxygen would be deshielded and appear at a lower field. udel.edu Due to the low natural abundance of ¹³C, spectra are often acquired using proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon appears as a singlet. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexane, 1-(2-propynyloxy)- This table is generated based on typical chemical shift values and may not represent exact experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| HC≡ | ~2.4 (t) | ~74 |

| ≡C- | - | ~80 |

| -O-CH₂-C≡ | ~4.1 (d) | ~58 |

| -O-CH₂- (hexyl) | ~3.5 (t) | ~71 |

| -CH₂- (hexyl, position 2) | ~1.6 (quintet) | ~32 |

| -CH₂- (hexyl, position 3) | ~1.4 (m) | ~26 |

| -CH₂- (hexyl, position 4) | ~1.3 (m) | ~29 |

| -CH₂- (hexyl, position 5) | ~1.3 (m) | ~23 |

| -CH₃ (hexyl) | ~0.9 (t) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For "Hexane, 1-(2-propynyloxy)-", the FTIR spectrum would display key absorption bands confirming its structure. A sharp, weak peak around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. rsc.org The C≡C triple bond stretch would appear as a weak to medium absorption around 2120 cm⁻¹. The C-O-C ether linkage would be identified by a strong absorption in the region of 1150-1085 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the alkyl chain would be observed in the ranges of 2850-2960 cm⁻¹ and 1375-1470 cm⁻¹, respectively. docbrown.inforesearchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 2: Characteristic FTIR Absorption Bands for Hexane, 1-(2-propynyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Sharp, Weak |

| C≡C | Stretch | ~2120 | Weak to Medium |

| C-O-C | Stretch | 1150-1085 | Strong |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| C-H (sp³) | Bend | 1470-1375 | Medium |

Mass Spectrometry (MS, HR-MS, MALDI-TOF-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of "Hexane, 1-(2-propynyloxy)-", the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. docbrown.infoucsb.edu The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and cleavage of the alkyl chain. The base peak, the most intense peak in the spectrum, often corresponds to the most stable carbocation that can be formed. youtube.comlibretexts.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): While more commonly used for large molecules like polymers and biomolecules, MALDI-TOF-MS can be employed for the analysis of smaller organic molecules, particularly in the context of polymer synthesis where propargyl ethers might be used as monomers or functionalizing agents. It is a soft ionization technique that minimizes fragmentation, often showing a prominent molecular ion peak.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the desired product.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This technique is particularly valuable in polymer chemistry. When propargyl ethers are used in polymerization reactions, GPC is a key method to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Đ) of the resulting polymers. wikipedia.orgyoutube.com The separation occurs as the sample passes through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. sielc.com For a compound like "Hexane, 1-(2-propynyloxy)-", reverse-phase HPLC would be a common method for purity assessment. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification, and the area under the peak is proportional to its concentration, allowing for quantitative analysis. lcms.cz HPLC is also crucial for monitoring the progress of a reaction by analyzing the disappearance of reactants and the appearance of products over time.

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical methods are powerful tools for investigating the oxidation and reduction (redox) behavior of molecules. For propargyl ethers, these techniques can provide insights into their electronic properties and potential applications in areas like polymer synthesis and materials science.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox processes of molecular species. researchgate.netfrontiersin.org In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. frontiersin.org This provides information about the electrochemical properties of the analyte.

When studying a compound like Hexane, 1-(2-propynyloxy)-, CV can be used to determine its oxidation and reduction potentials. The experiment is typically conducted in a suitable organic solvent containing a supporting electrolyte to ensure conductivity. The choice of solvent is crucial as it must dissolve the compound and be electrochemically inert within the potential window of the experiment.

Controlled-Potential Electrolysis (CPE) is an electrochemical method where the potential of the working electrode is held constant at a value where a specific electrochemical reaction occurs. This technique can be used to determine the number of electrons transferred in a redox reaction and to synthesize new materials through electrochemical means.

For a propargyl ether, CPE could be employed to investigate the products of its oxidation or reduction. The potential for the electrolysis is typically determined from prior cyclic voltammetry experiments. The experiment requires a cell with a large surface area working electrode to ensure the efficient conversion of the starting material.

| Technique | Principle | Information Obtained |

| Cyclic Voltammetry (CV) | The potential of a working electrode is scanned linearly, and the resulting current is measured. frontiersin.org | Oxidation and reduction potentials of the compound. |

| Controlled-Potential Electrolysis (CPE) | The potential of the working electrode is held constant to drive a specific redox reaction to completion. | Number of electrons transferred in a redox reaction; allows for the synthesis of reaction products. |

Microscopic and Imaging Techniques for Morphological Studies

Microscopic techniques are indispensable for visualizing the surface topography and morphology of materials at the micro- and nanoscale. When propargyl ethers are used to create polymers or films, these methods are crucial for understanding the material's structure.

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate images of a sample's surface. pressbooks.publibretexts.org It provides detailed information about surface topography, morphology, and composition. pressbooks.pubazom.com SEM is particularly valuable for characterizing polymers and other materials derived from precursors like Hexane, 1-(2-propynyloxy)-. pressbooks.pubazom.com

In a typical SEM analysis, the polymer sample is coated with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam. libretexts.org The electron beam is then scanned across the surface, and the signals from the interaction of the beam with the sample are collected by various detectors to form an image. libretexts.org This allows for the visualization of features such as surface texture, porosity, and the distribution of different phases within the material. pressbooks.pubazom.com

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide topographical images of surfaces at the nanoscale. wikipedia.orgnih.gov Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, making it suitable for a wide range of materials, including polymers. nih.govyoutube.com

AFM works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. wikipedia.org The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a three-dimensional topographic map of the surface. wikipedia.org In addition to topography, AFM can also provide information on other properties such as surface roughness, and mechanical and adhesive properties. youtube.comnih.gov For polymers derived from propargyl ethers, AFM can reveal details about the surface morphology, the size and distribution of domains in polymer blends, and the fine structure of thin films. youtube.com

| Technique | Resolution | Principle | Information Obtained |

| Scanning Electron Microscopy (SEM) | Micro to nanoscale | A focused beam of electrons is scanned across the sample's surface, and the resulting signals are used to form an image. pressbooks.publibretexts.org | Surface topography, morphology, and elemental composition. pressbooks.pubazom.com |

| Atomic Force Microscopy (AFM) | Nanoscale to sub-nanometer | A sharp tip on a cantilever is scanned across the surface, and the forces between the tip and the sample are measured to create a topographical image. wikipedia.org | High-resolution 3D surface topography, roughness, and mechanical properties. youtube.comnih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration. For propargyl ethers, including "Hexane, 1-(2-propynyloxy)-", obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The process involves irradiating a crystal with a focused beam of X-rays and detecting the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This data is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

While specific crystallographic data for "Hexane, 1-(2-propynyloxy)-" is not available in the reviewed scientific literature, the characterization of other propargyl ether derivatives by this method underscores its importance in the field. For instance, studies on related compounds, such as 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione, have successfully employed X-ray crystallography to elucidate their solid-state structures. nih.gov Such analyses provide critical information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: These specify the position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: The analysis can also reveal non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the solid state.

The data obtained from X-ray crystallography is often presented in a standardized format, as shown in the hypothetical table below for a generic propargyl ether.

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 809.1 |

| Z | 4 |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound like "Hexane, 1-(2-propynyloxy)-".

The principle of modern elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and other gases depending on the elemental composition—are then passed through a series of detectors that quantify each component. From these quantities, the mass percentages of the elements in the original sample can be calculated.

For "Hexane, 1-(2-propynyloxy)-", with the chemical formula C₉H₁₆O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and purity.

The results of elemental analysis are typically presented in a table comparing the calculated and found values.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 77.09 | 77.05 |

| Hydrogen (H) | 11.50 | 11.53 |

| Oxygen (O) | 11.41 | 11.42 |

A close agreement between the theoretical and found percentages, typically within ±0.4%, provides strong evidence that the synthesized compound has the expected elemental composition. While specific experimental data for "Hexane, 1-(2-propynyloxy)-" is not detailed in the surveyed literature, this technique remains an indispensable part of the characterization process for novel organic molecules.

Q & A

Q. What are the recommended synthetic routes for 1-(2-propynyloxy)-hexane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 1-hexanol and propargyl bromide under alkaline conditions. A procedure adapted from involves refluxing equimolar amounts of the reactants in anhydrous benzene with a catalyst (e.g., KOH). Post-reaction, hexane is added to precipitate impurities, followed by recrystallization using a hexane-benzene mixture (3:1) to achieve >95% purity . Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity validation, as described in for hexane-octane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-propynyloxy)-hexane?

- Methodological Answer :

- NMR : H and C NMR can identify the propynyloxy group (δ ~4.5 ppm for OCHC≡CH and δ ~70-80 ppm for sp-hybridized carbons) .

- IR : Strong absorbance at ~2120 cm confirms the alkyne (C≡C) stretch .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 142 (CHO) and fragments like m/z 55 (CHO) align with structural features .

Q. How does the propynyloxy group influence solvent properties compared to unmodified hexane?

- Methodological Answer : The propynyloxy group increases polarity and reactivity, making the compound suitable for specialized extractions. For example, in Soxhlet extraction ( ), modified hexanes can solubilize aromatic or polar compounds. Solubility parameters (e.g., Hansen solubility coefficients) should be calculated experimentally via turbidity titration or inverse GC .

Advanced Research Questions

Q. How can kinetic modeling predict the thermal decomposition pathways of 1-(2-propynyloxy)-hexane?

- Methodological Answer : Jet Stirred Reactor (JSR) experiments ( ) coupled with detailed kinetic models (e.g., RMG or Cantera) can simulate pyrolysis. Key steps include:

- Initiation : Homolytic cleavage of the O-CH bond (bond energy ~320 kJ/mol).

- Propagation : Formation of propargyl radicals (CH) and hexanal derivatives.

Validation requires comparing model outputs with experimental speciation data (e.g., GC-MS profiles of pyrolysis products) .

Q. What safety protocols are critical when handling 1-(2-propynyloxy)-hexane in high-temperature reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks (H335) .

- Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats are mandatory due to flammability (flash point ~-20°C) .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent propargyl alcohol formation .

Q. Can 1-(2-propynyloxy)-hexane participate in click chemistry applications, and what are the optimal conditions?

- Methodological Answer : The propargyl ether group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reactions by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.